molecular formula C10F20 B1304042 Perfluorodecene CAS No. 35328-43-9

Perfluorodecene

Cat. No.: B1304042
CAS No.: 35328-43-9
M. Wt: 500.07 g/mol
InChI Key: IMVVEWPCRIJQCA-UHFFFAOYSA-N
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Description

Perfluorodecene, also known as 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-eicosafluoro-1-decene, is a fluorocarbon compound with the molecular formula C10F20. It is characterized by the replacement of all hydrogen atoms in decene with fluorine atoms, resulting in a highly stable and inert compound. This compound is known for its unique chemical properties, including high thermal stability, chemical inertness, and low surface energy .

Mechanism of Action

Target of Action

Perfluorodecene, a member of the perfluoroalkyl substances (PFAS) family, is a synthetic chemical with unique hydrophobic and oleophobic properties Similar compounds like perfluorodecanoic acid (pfda) have been shown to interact with cytochrome p450 enzymes, specifically cyp2b10 and 4a14, in the liver .

Mode of Action

Pfda, a related compound, has been shown to activate the peroxisome proliferator-activated receptor alpha (pparα), which regulates lipid metabolism

Biochemical Pathways

Pfda, a similar compound, has been shown to influence the contents and activity of biomolecules such as gsh, mda, sod, cat, and gpx . It also interferes with the NF-κB pathway that induces the production of pro-inflammatory cytokines .

Pharmacokinetics

Pfas compounds are known for their persistence and bioaccumulative potential . They can be taken up by plants via contaminated water or soil, leading to exposure and accumulation in humans and other organisms .

Result of Action

Pfda, a similar compound, has been shown to increase the expression of two cytochrome p450 enzymes in mouse liver . It also activates the PPARα receptor, which regulates lipid metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. PFAS compounds, including this compound, are resistant to heat, oil, stains, grease, and water . They are also persistent in the environment due to their resistance to degradation . Exposure to this compound can occur through inhalation of indoor and outdoor air, ingestion of drinking water and food, and direct dermal contact with this compound-containing products .

Biochemical Analysis

Biochemical Properties

Perfluorodecene plays a significant role in biochemical reactions due to its unique structure and properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can form covalent bonds with carbon-based surfaces, which is crucial for its immobilization in biochemical sensors and molecular electronics . The nature of these interactions is primarily based on the formation of stable covalent bonds, which enhance the robustness of the molecule/semiconductor assembly.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound forms stable monolayers on carbon surfaces, which are resistant to desorption at high temperatures . This stability is essential for its use in long-term biochemical experiments and applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can cause toxic or adverse effects. For example, high doses of this compound can lead to liver toxicity and other adverse effects . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorodecene is typically synthesized through the fluorination of deceneThe reaction is carried out under controlled conditions to ensure complete fluorination of the decene molecule .

Industrial Production Methods: In industrial settings, the production of this compound involves several steps of purification following the initial fluorination reaction. This ensures the removal of any impurities and the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Perfluorodecene primarily undergoes substitution reactions due to the presence of fluorine atoms, which make the compound highly resistant to oxidation and reduction. The substitution reactions typically involve the replacement of fluorine atoms with other functional groups under specific conditions .

Common Reagents and Conditions: Common reagents used in the substitution reactions of this compound include nucleophiles such as amines and alcohols. The reactions are often carried out under mild conditions to prevent the degradation of the fluorocarbon backbone .

Major Products: The major products formed from the substitution reactions of this compound depend on the nature of the nucleophile used. For example, the reaction with amines can produce perfluoroalkylamines, while the reaction with alcohols can yield perfluoroalkyl ethers .

Scientific Research Applications

Perfluorodecene has a wide range of applications in scientific research due to its unique properties. In chemistry, it is used as a solvent for highly reactive species and as a reagent in various synthetic processes. In biology and medicine, this compound is explored for its potential use in oxygen delivery systems and as a component in artificial blood substitutes. In industry, it is utilized in the production of high-performance lubricants, coatings, and surfactants .

Comparison with Similar Compounds

Similar Compounds: Perfluorodecene is similar to other perfluorinated compounds such as perfluorodecalin and perfluorooctane. These compounds share the characteristic of having all hydrogen atoms replaced by fluorine, resulting in high stability and inertness .

Uniqueness: What sets this compound apart from other similar compounds is its specific structure, which includes a double bond in the decene backbone. This structural feature provides this compound with unique reactivity patterns and makes it suitable for specific applications that other perfluorinated compounds may not be able to fulfill .

Properties

IUPAC Name

1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-icosafluorodec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10F20/c11-1(2(12)13)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVVEWPCRIJQCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188833
Record name Perfluoro-1-decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35328-43-9
Record name 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Eicosafluoro-1-decene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35328-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluorodecene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035328439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluoro-1-decene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluorodecene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.726
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluorodecene
Reactant of Route 2
Perfluorodecene
Reactant of Route 3
Reactant of Route 3
Perfluorodecene
Reactant of Route 4
Perfluorodecene
Reactant of Route 5
Perfluorodecene

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